

A Technical Guide to the Electronic Band Structure of Titanium Trifluoride (TiF₃)

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Compound of Interest

Compound Name: *Titanium(III) fluoride*

Cat. No.: *B1580948*

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This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the electronic band structure of Titanium Trifluoride (TiF₃). The following sections detail the crystal structure, computational methodologies for band structure calculation, and relevant experimental protocols for the synthesis and characterization of this inorganic compound.

Introduction to Titanium Trifluoride (TiF₃)

Titanium(III) fluoride (TiF₃) is an inorganic compound that exists as a violet, paramagnetic solid.^[1] Its electronic properties are of significant interest for various applications, and understanding its electronic band structure is crucial for predicting its behavior in different environments. This guide focuses on the computational prediction of the TiF₃ band structure and the experimental techniques used for its synthesis and validation.

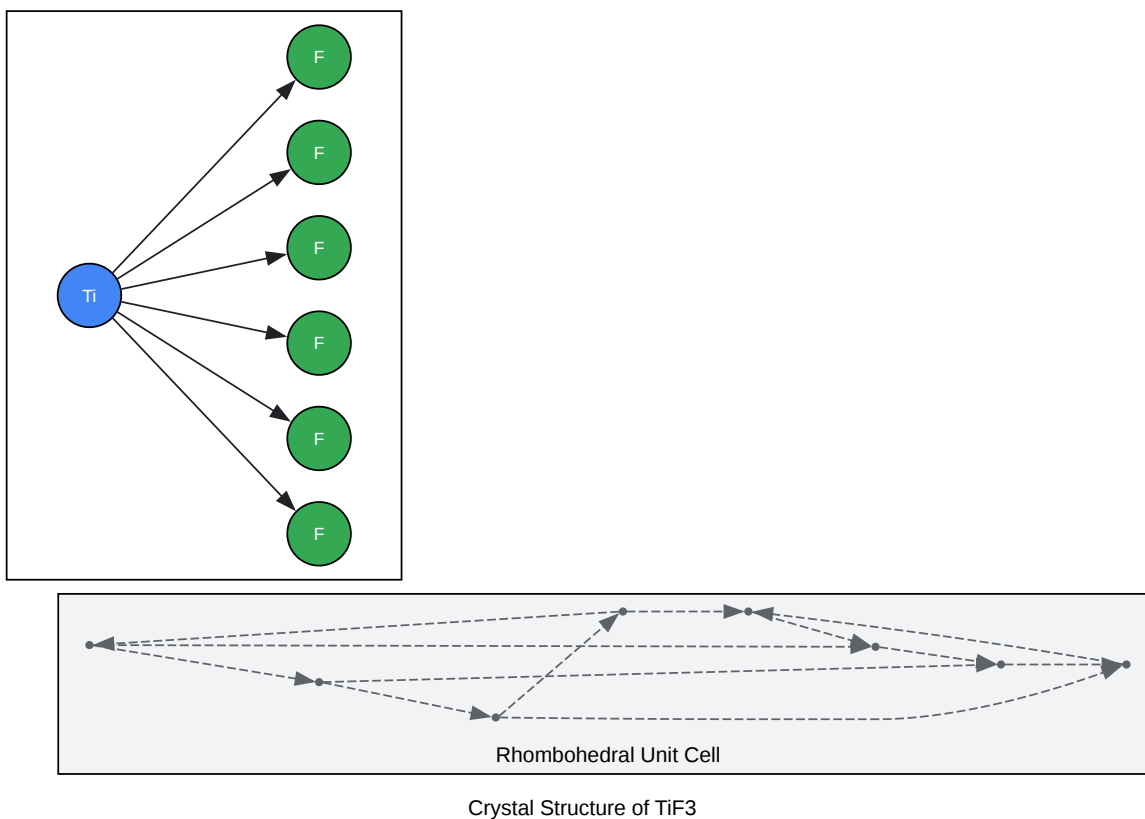
Crystal Structure of TiF₃

TiF₃ crystallizes in a rhombohedral structure, which is a key input for any electronic band structure calculation. The crystallographic details are summarized in Table 1. The structure belongs to the R-3c space group.^[1] In this arrangement, each titanium atom is octahedrally coordinated to six fluorine atoms.^[1]

Table 1: Crystallographic Data for Rhombohedral TiF₃

Parameter	Value	Reference
Crystal System	Rhombohedral (Trigonal)	[1]
Space Group	R-3c (No. 167)	[1]
Lattice Parameters (a)	5.519 Å	[1]
Lattice Angle (α)	59.07°	[1]
Atomic Positions	Ti: (0, 0, 0) F: (x, 1/2-x, 1/4), (-x, 1/2+x, 3/4), and cyclic permutations with $x \approx -0.183$	[1]

A visualization of the crystal structure is provided below.



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Figure 1: Simplified representation of the TiF3 unit cell.

Electronic Band Structure Calculations

The electronic band structure of TiF3 has been investigated using Density Functional Theory (DFT). The choice of the exchange-correlation functional is critical for obtaining accurate results, particularly for transition metal compounds.

Computational Approaches

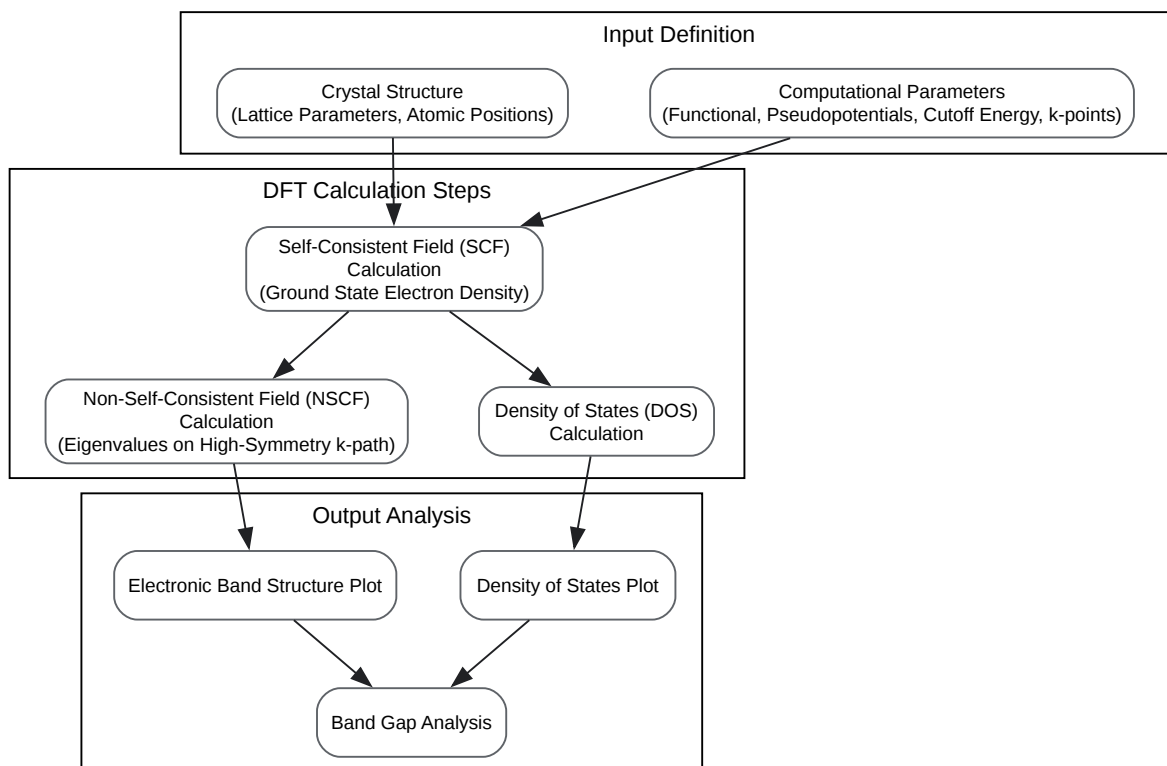
- **Generalized Gradient Approximation (GGA):** Initial calculations using GGA, such as the Perdew-Burke-Ernzerhof (PBE) functional, have been performed. These calculations often predict TiF3 to be metallic or semi-metallic, with a band gap of 0.000 eV.[\[2\]](#) However, it is widely recognized that standard DFT functionals like GGA tend to underestimate the band gap in many materials.[\[2\]](#)
- **GGA+U:** To account for the strong on-site Coulomb repulsion of the d-electrons of Titanium, the GGA+U method is a more appropriate approach. This method adds a Hubbard U term to the GGA functional, which generally improves the prediction of the electronic structure and band gap. While specific peer-reviewed GGA+U calculations for bulk TiF3 are not readily available, studies on similar titanium-based fluoro-perovskites (e.g., RbTiF3 and CsTiF3) have successfully employed this method, suggesting its applicability to TiF3.[\[3\]](#)[\[4\]](#)[\[5\]](#) The Hubbard U parameter is a critical parameter that needs to be carefully chosen or calculated.

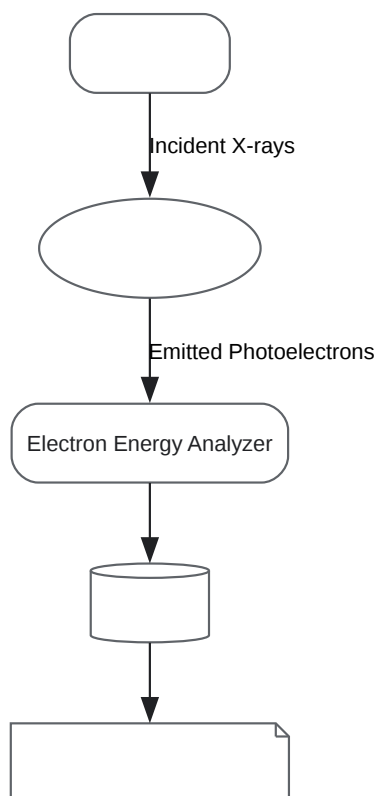
A summary of the computational parameters from a representative GGA calculation is provided in Table 2.

Table 2: Representative DFT Calculation Parameters for TiF3 (GGA)

Parameter	Value/Method	Reference
DFT Code	VASP (Vienna Ab initio Simulation Package)	[2]
Exchange-Correlation	GGA (PBE)	[2]
Pseudopotentials	PAW (Projector Augmented Wave)	[2]
Energy Cutoff	520 eV	[2]
k-point mesh	Monkhorst-Pack grid	[2]
Calculated Band Gap	0.000 eV	[2]

The logical workflow for performing a DFT-based electronic band structure calculation is illustrated below.





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